N-(4-iodophenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(4-IODOPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an iodophenyl group and a methoxyphenyl group linked through a hydrazinecarbonyl bridge, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process. One common method includes the reaction of 4-iodoaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reacted with 3-bromopropionyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or alcohols.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
N-(4-IODOPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)-N-[(E)-(4-nitrophenyl)methylidene]amine
- N-(4-iodophenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine
- N-(4-iodophenyl)-N-[(E)-(4-isopropylphenyl)methylidene]amine
Uniqueness
N-(4-IODOPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H18IN3O3 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18IN3O3/c1-25-16-8-2-13(3-9-16)12-20-22-18(24)11-10-17(23)21-15-6-4-14(19)5-7-15/h2-9,12H,10-11H2,1H3,(H,21,23)(H,22,24)/b20-12+ |
InChI Key |
IQINUCAQBSZJFD-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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